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molecular formula C10H10N2O2 B182729 6,7-Dimethylquinoxaline-2,3-diol CAS No. 2474-50-2

6,7-Dimethylquinoxaline-2,3-diol

Cat. No. B182729
M. Wt: 190.2 g/mol
InChI Key: HRVPYGLZESQRKK-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Diethyl oxalate (4.0 mL, 29 mmol) and ytterbium trifluoromethanesulfonate (226 mg, 0.37 mmol) were added to 4,5-dimethyl-1,2-phenylenediamine (1.0 g, 7.3 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the precipitate was washed with ethanol. Thus, 6,7-dimethylquinoxaline-2,3(1H,4H)-dione (1.2 g, yield: 87%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[CH3:11][C:12]1[C:17]([CH3:18])=[CH:16][C:15]([NH2:19])=[C:14]([NH2:20])[CH:13]=1>FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.O>[CH3:18][C:17]1[CH:16]=[C:15]2[C:14](=[CH:13][C:12]=1[CH3:11])[NH:20][C:1](=[O:8])[C:2](=[O:4])[NH:19]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)N)N
Name
Quantity
226 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the precipitate was washed with ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C2NC(C(NC2=CC1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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